

An In-Depth Technical Guide to CY5-YNE: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **CY5-YNE**, a fluorescent dye widely utilized in biological research for the labeling and detection of biomolecules. This document details its chemical structure, physicochemical properties, and core applications, with a focus on experimental protocols relevant to drug development and molecular biology.

Core Concepts: Chemical Structure and Properties

CY5-YNE, also known as Cyanine5-alkyne, is a member of the cyanine dye family, characterized by a polymethine chain connecting two nitrogen-containing heterocyclic moieties. The "YNE" suffix denotes the presence of a terminal alkyne group, which is the key functional group for its primary application in bioorthogonal chemistry. This alkyne moiety allows for a highly specific and efficient covalent reaction with azide-containing molecules through a process known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

The core structure of CY5 imparts high molar absorptivity and a strong fluorescence emission in the far-red region of the spectrum. This is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous cellular components in this spectral range, leading to an improved signal-to-noise ratio.[3]

Variations of **CY5-YNE** exist, most notably the sulfonated versions (e.g., Sulfo-Cyanine5-alkyne). The addition of sulfonate groups significantly increases the water solubility of the dye,



which is beneficial for labeling reactions in aqueous biological buffers without the need for organic co-solvents that could potentially denature sensitive biomolecules like proteins.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for both the non-sulfonated and sulfonated forms of **CY5-YNE**.

Table 1: Physicochemical Properties of CY5-YNE Variants

| Property | Non-Sulfonated CY5-YNE | Sulfo-Cyanine5-alkyne |
|-------------------|------------------------|--|
| Molecular Formula | C35H42CIN3O | C35H41N3O7S2 |
| Molecular Weight | ~556.19 g/mol | ~701.84 g/mol |
| CAS Number | 1223357-57-0 | 1345823-20-2 |
| Appearance | Dark blue powder | Dark blue solid |
| Solubility | Soluble in DMSO, DMF | Water-soluble, also soluble in DMSO, DMF |

Table 2: Spectroscopic Properties of CY5-YNE Variants

| Property | Non-Sulfonated CY5-YNE | Sulfo-Cyanine5-alkyne |
|---|---|---|
| Excitation Maximum (λex) | ~646 nm | ~650 nm |
| Emission Maximum (λem) | ~662 nm | ~680 nm |
| Molar Extinction Coefficient (ϵ) | ~250,000 cm ⁻¹ M ⁻¹ | ~270,000 cm ⁻¹ M ⁻¹ |
| Quantum Yield (Φ) | ~0.2 | Not specified |
| Recommended Laser Line | 633 nm or 647 nm | 633 nm or 647 nm |

Experimental Protocols

The primary application of **CY5-YNE** is the covalent labeling of azide-modified biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below are detailed protocols for the



labeling of proteins and oligonucleotides.

Protocol for Labeling Azide-Modified Proteins with CY5-YNE

This protocol is a general guideline and may require optimization for specific proteins and experimental conditions.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- CY5-YNE (sulfonated version is recommended for proteins)
- Anhydrous DMSO or DMF (for non-sulfonated CY5-YNE)
- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Reducing agent: Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) solution (e.g., 100 mM in water or DMSO)
- Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

- Prepare the Protein Solution:
 - Ensure the protein is in a buffer free of primary amines (like Tris) as these can interfere with some labeling chemistries. If necessary, perform a buffer exchange into PBS.
 - The protein concentration should ideally be between 2-10 mg/mL.
- Prepare the CY5-YNE Stock Solution:
 - For sulfonated CY5-YNE, dissolve in nuclease-free water to a concentration of 10 mM.



- For non-sulfonated CY5-YNE, dissolve in anhydrous DMSO or DMF to a concentration of 10 mM.
- · Set up the Labeling Reaction:
 - In a microcentrifuge tube, combine the following in order:
 - Azide-modified protein solution.
 - CY5-YNE stock solution (a 10-20 fold molar excess of dye to protein is a good starting point).
 - Copper-chelating ligand (e.g., THPTA) to a final concentration of 1-5 mM.
 - Copper(II) sulfate to a final concentration of 0.1-1 mM.
 - Vortex gently to mix.
- · Initiate the Reaction:
 - Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
 - Vortex gently to mix.
- Incubation:
 - Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or using size-exclusion chromatography.
 - Collect the fractions containing the labeled protein.
- · Quantification and Storage:



- Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for CY5).
- Store the labeled protein under appropriate conditions (typically at -20°C or -80°C), protected from light.

Protocol for Labeling Azide-Modified Oligonucleotides with CY5-YNE

Materials:

- · Azide-modified oligonucleotide
- CY5-YNE
- Anhydrous DMSO or DMF
- Copper(II) sulfate (CuSO₄) solution
- Reducing agent: Sodium ascorbate solution
- Copper-chelating ligand (e.g., BTTAA)
- Purification method (e.g., ethanol precipitation, HPLC)

Procedure:

- Prepare Stock Solutions:
 - Dissolve the azide-modified oligonucleotide in nuclease-free water.
 - Prepare stock solutions of CY5-YNE, CuSO₄, sodium ascorbate, and BTTAA as described in the protein labeling protocol.
- Set up the Labeling Reaction:
 - In a microcentrifuge tube, combine the azide-modified oligonucleotide and CY5-YNE in a suitable reaction buffer (e.g., PBS). A 2-5 fold molar excess of CY5-YNE is typically



sufficient.

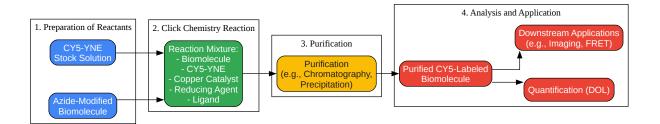
- Add Catalytic Components:
 - Add the copper-chelating ligand and CuSO₄.
 - Add the sodium ascorbate to initiate the reaction.
- Incubation:
 - Incubate at room temperature for 1-4 hours, protected from light.
- Purification:
 - Purify the labeled oligonucleotide using a method appropriate for nucleic acids, such as ethanol precipitation or reverse-phase HPLC, to remove unreacted dye and catalysts.
- Quantification and Storage:
 - Quantify the labeled oligonucleotide using UV-Vis spectroscopy.
 - Store the purified, labeled oligonucleotide at -20°C or -80°C in a nuclease-free buffer, protected from light.

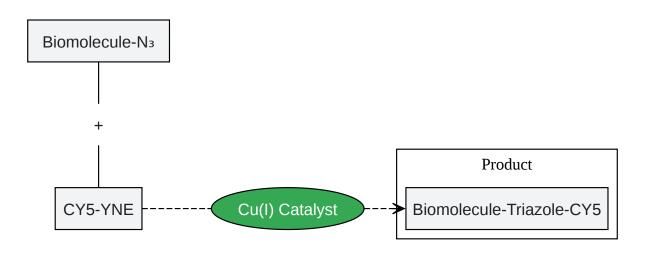
Visualizations

Experimental Workflow for Biomolecule Labeling

The following diagram illustrates a typical experimental workflow for labeling a biomolecule with **CY5-YNE** using click chemistry.







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